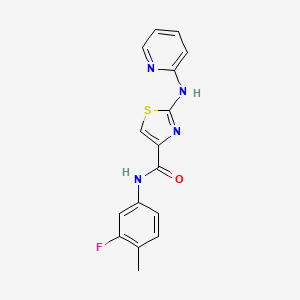
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a fascinating molecule. This compound’s structure consists of a chloropyridinyl group attached to a pyrrolidine ring, which is further connected to a pyridinyl ethanone moiety. Its unique structure lends itself to a variety of chemical reactions and applications, making it a compound of interest in several scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone generally involves multiple steps:
Starting Materials: : The synthesis begins with the procurement of 3-chloropyridin-4-ol, pyrrolidine, and 3-pyridinecarboxaldehyde.
Step 1: : Formation of the ether bond between 3-chloropyridin-4-ol and pyrrolidine under basic conditions.
Step 2: : The intermediate compound formed is then coupled with 3-pyridinecarboxaldehyde in the presence of a reducing agent to yield the final product.
Industrial Production Methods
The industrial production of this compound would likely scale up these lab-based synthetic routes. Parameters like reaction temperature, pressure, and solvent choice are optimized for mass production. Commonly, continuous flow reactors are employed to ensure consistency and efficiency in large-scale synthesis.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly affecting the pyrrolidine ring or the pyridinyl ethanone moiety.
Reduction: : Selective reduction can convert the ketone group into an alcohol.
Common Reagents and Conditions
Oxidation: : Reagents like chromium trioxide or potassium permanganate.
Reduction: : Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like amines or alkoxides, often in the presence of a base.
Major Products
The primary products depend on the specific reactions:
Oxidation: : Produces oxidized derivatives.
Reduction: : Produces alcohol derivatives.
Substitution: : Produces a variety of substituted derivatives based on the nucleophiles used.
科学研究应用
Chemistry: : The compound's reactivity makes it a useful intermediate in the synthesis of more complex molecules.
Biology and Medicine: : Its structure suggests potential as a pharmacophore in drug discovery, particularly in the development of compounds targeting neurological receptors or enzymes.
Industry: : It may serve as a building block in the manufacture of advanced materials or specialty chemicals.
作用机制
The compound’s biological activity stems from its ability to interact with specific molecular targets such as enzymes or receptors. The pyrrolidine ring and the pyridinyl groups are often involved in forming hydrogen bonds or hydrophobic interactions with target proteins, influencing their activity.
相似化合物的比较
Compared to similar compounds like 1-(3-((3-Chloropyridin-4-yl)amino)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone, the presence of an oxy-linker instead of an amino-linker may alter its chemical reactivity and biological activity. This unique structural feature makes 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone a more flexible intermediate in chemical syntheses and potentially a more selective agent in biological applications.
This should cover the essentials. Anything else you'd like to explore?
属性
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-14-10-19-6-3-15(14)22-13-4-7-20(11-13)16(21)8-12-2-1-5-18-9-12/h1-3,5-6,9-10,13H,4,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWUZJMGKOKNTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-ethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2921538.png)
![N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2921541.png)
![2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2921543.png)
![1-(4-fluorobenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2921544.png)

![3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile](/img/structure/B2921547.png)

![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-4,9-diamine;dihydrochloride](/img/structure/B2921549.png)
![6-Cyano-N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2921550.png)


![1-Cyclopentanecarbonyl-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2921556.png)
![N-(2-methoxyphenethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2921558.png)
